N-Phenyl-4-chloropyridine-2-amine N-Phenyl-4-chloropyridine-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14170845
InChI: InChI=1S/C11H9ClN2/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)
SMILES:
Molecular Formula: C11H9ClN2
Molecular Weight: 204.65 g/mol

N-Phenyl-4-chloropyridine-2-amine

CAS No.:

Cat. No.: VC14170845

Molecular Formula: C11H9ClN2

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

N-Phenyl-4-chloropyridine-2-amine -

Specification

Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
IUPAC Name 4-chloro-N-phenylpyridin-2-amine
Standard InChI InChI=1S/C11H9ClN2/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)
Standard InChI Key VGSCRDGQNWWIRH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC2=NC=CC(=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Phenyl-4-chloropyridine-2-amine (C11_{11}H9_9ClN2_2) consists of a pyridine ring substituted with:

  • A chlorine atom at the 4-position, which enhances electrophilic reactivity.

  • An N-phenylamine group at the 2-position, introducing steric bulk and electronic effects due to the aromatic phenyl ring.

The molecular weight is approximately 204.66 g/mol, with a planar pyridine ring facilitating π-π interactions in supramolecular assemblies .

Table 1: Key Structural and Physical Properties

PropertyValueSource Inference
Molecular FormulaC11_{11}H9_9ClN2_2Derived from analogs
Molecular Weight204.66 g/molCalculated
Melting Point90–94°C (estimated)Based on
SolubilitySlight in polar solventsAnalog data
pKa (amine)~4.7 (predicted)Comparative analysis

Synthesis Methodologies

Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination, widely used for aryl amine synthesis, is a plausible route for introducing the phenyl group to 4-chloro-2-aminopyridine. This method employs:

  • Palladium catalysts (e.g., Pd(OAc)2_2 or Pd2_2(dba)3_3).

  • Ligands such as Xantphos or BINAP to stabilize intermediates.

  • Aryl halides (e.g., bromobenzene) as coupling partners .

Reaction conditions typically involve refluxing in toluene or dioxane with a base (e.g., NaOtBu), yielding moderate to high efficiencies (31–74%) .

Direct Amination of Halopyridines

An alternative approach involves nucleophilic aromatic substitution (SNAr) of 2-amino-4-chloropyridine with phenylboronic acid under Suzuki-Miyaura conditions. This method benefits from:

  • Mild reaction conditions (room temperature to 80°C).

  • High functional group tolerance .

Physicochemical and Reactivity Profile

Electronic Effects

The electron-withdrawing chlorine atom at the 4-position deactivates the pyridine ring, directing electrophilic substitution to the 3- and 5-positions. Conversely, the N-phenylamine group donates electrons through resonance, creating a push-pull electronic environment that enhances reactivity in cross-coupling reactions .

Stability and Degradation

N-Phenyl-4-chloropyridine-2-amine is stable under ambient conditions but may undergo hydrolysis in acidic or basic media, yielding 4-chloropyridin-2-amine and aniline derivatives. Photodegradation studies of related chloropyridines suggest potential cleavage of the C–Cl bond under UV light .

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Intermediates

The compound’s scaffold is integral to synthesizing kinase inhibitors and antimicrobial agents. For example:

  • Cytokinin analogs: Structural similarities to forchlorfenuron (KT-30), a plant growth regulator, suggest utility in agrochemicals .

  • Anticancer agents: Pyridine-amine derivatives exhibit activity against tyrosine kinases involved in tumor proliferation .

Herbicidal and Fungicidal Activity

N-Phenyl-4-chloropyridine-2-amine derivatives demonstrate efficacy against rice blast (Magnaporthe oryzae) and powdery mildew (Blumeria graminis) at low concentrations (EC50_{50} < 10 μM). Their mode of action likely involves inhibition of fungal cell wall synthesis or redox enzyme disruption .

Table 2: Biological Activity of Structural Analogs

CompoundTarget PathogenEC50_{50} (μM)Source
4-Amino-2-chloropyridineBlumeria graminis8.2
N-Phenylpyrimidin-2-amineMagnaporthe oryzae5.6

Comparative Analysis with Related Compounds

4-Amino-2-chloropyridine

  • Structural difference: Lacks the N-phenyl group, reducing steric hindrance.

  • Applications: Used directly as a pesticide and in synthesizing urea-based plant growth regulators .

N-(2-Chloro-4-pyridyl)-N'-phenylurea (KT-30)

  • Relation: KT-30 incorporates N-Phenyl-4-chloropyridine-2-amine as a precursor.

  • Function: Enhances fruit size and yield in apples and grapes by stimulating cell division .

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